N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide involves several steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole to form the intermediate compound. This intermediate is then reacted with 1-(4-methylphenyl)ethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is studied for its potential use in treating infections.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects .
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19Cl2N3OS |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[1-(4-methylphenyl)ethylamino]acetamide |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-12-3-5-14(6-4-12)13(2)23-10-19(26)25-20-24-18(11-27-20)16-8-7-15(21)9-17(16)22/h3-9,11,13,23H,10H2,1-2H3,(H,24,25,26) |
InChI Key |
YTNCEMCEWPYBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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